cis-3,4-Dihydroxy-beta-ionone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

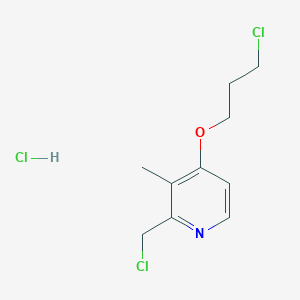

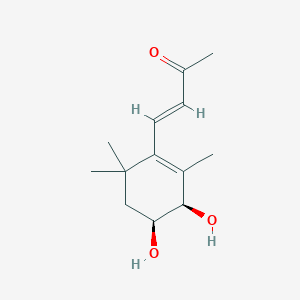

cis-3,4-Dihydroxy-beta-ionone: is a naturally occurring sesquiterpenoid compound found in various plants, including the herbs of Gynura nepalensis . It has a molecular formula of C13H20O3 and a molecular weight of 224.3 g/mol . This compound is known for its potential biological activities and is used in various scientific research applications.

作用机制

Target of Action

The primary targets of cis-3,4-Dihydroxy-beta-ionone are matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA) . These enzymes play a crucial role in the degradation of the extracellular matrix, which is a key step in cancer metastasis .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It significantly inhibits the activities of MMP-2, MMP-9, and uPA . Additionally, it up-regulates the expression of tissue inhibitors of matrix metalloproteinases (TIMP-1, TIMP-2) and plasminogen activator inhibitor-1 . It also down-regulates the expression of migration-related proteins, including focal adhesion kinase (FAK), phosphorylated form of FAK, Rho, Rac1, and Cdc42 .

Biochemical Pathways

The compound affects the pathways related to invasion and migration of cancer cells. By inhibiting MMPs and uPA, and up-regulating their inhibitors, it disrupts the degradation of the extracellular matrix, thereby inhibiting cancer metastasis . The down-regulation of migration-related proteins further inhibits the migration of cancer cells .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell invasion, migration, and adhesion . It also up-regulates the expression of nm23-H1 protein, which is known to suppress tumor metastasis .

Action Environment

It is recommended to store the compound at -20°c to maintain its stability

生化分析

Biochemical Properties

cis-3,4-Dihydroxy-beta-ionone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, it has been shown to influence metabolic pathways by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in gene expression. For instance, it has been found to inhibit the activity of certain pro-inflammatory enzymes, thereby reducing inflammation. Additionally, it can activate antioxidant enzymes, enhancing the cell’s defense against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and metabolic regulation. For instance, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in target tissues, where it can exert its effects. For example, it has been found to accumulate in liver and kidney tissues, where it can modulate oxidative stress responses .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to mitochondria, where it can enhance the organelle’s antioxidant defenses and protect against oxidative damage .

准备方法

Synthetic Routes and Reaction Conditions:

One-Pot Synthesis: One method involves the use of carotenoid cleavage dioxygenase and enoate reductase enzymes. The optimal conditions for PhCCD1 activity are pH 6.8 and 45°C, with good thermal stability below 40°C.

Chemical Synthesis: Another method involves the chemical synthesis from carotenoids, where the compound is obtained through a series of chemical reactions involving oxidation and reduction steps.

Industrial Production Methods: Industrial production of cis-3,4-Dihydroxy-beta-ionone typically involves the extraction and purification from plant sources, such as Gynura nepalensis . The compound can also be synthesized chemically in large quantities using the methods mentioned above.

化学反应分析

Types of Reactions:

Oxidation: cis-3,4-Dihydroxy-beta-ionone can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

科学研究应用

cis-3,4-Dihydroxy-beta-ionone has a wide range of applications in scientific research:

相似化合物的比较

- 3-Hydroxy-beta-ionone

- 5,6-Epoxy-3-hydroxy-7-megastigmen-9-one

- 3-Hydroxy-alpha-ionone

- Ethyl caffeate

- Loliolide

Comparison: cis-3,4-Dihydroxy-beta-ionone is unique due to its specific hydroxylation pattern at the 3 and 4 positions of the ionone ring. This structural feature contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .

属性

IUPAC Name |

(E)-4-[(3R,4S)-3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-8(14)5-6-10-9(2)12(16)11(15)7-13(10,3)4/h5-6,11-12,15-16H,7H2,1-4H3/b6-5+/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRGLHAKDUTPCV-CYLBZQBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1O)O)(C)C)C=CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H]([C@@H]1O)O)(C)C)/C=C/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。